5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-7-4-15(20)13-18(17)28(24,25)21-16-5-2-14(3-6-16)12-19(23)22-8-10-27-11-9-22/h2-7,13,21H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUYOVUKPDVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many sulfonamide compounds interact with enzymes or receptors in the body, disrupting their normal function.
Mode of Action
Sulfonamides typically work by inhibiting the function of their target proteins, leading to a disruption in the normal biochemical processes of the cell.
Biochemical Pathways
Based on the general properties of sulfonamides, it can be inferred that the compound may interfere with essential biochemical pathways in the cells, leading to a disruption in their normal function.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
The compound 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine atom : Enhances lipophilicity and may influence biological activity.
- Methoxy group : Potentially increases solubility and alters pharmacokinetics.
- Morpholine ring : Often associated with enhanced biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of sulfonamide derivatives on human glioblastoma U251 cells. The results demonstrated that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating superior potency in specific contexts .
Cardiovascular Effects
Sulfonamides, including this compound, have been studied for their effects on cardiovascular health. Research suggests that they may act as calcium channel inhibitors, which can modulate perfusion pressure and coronary resistance.
Experimental Design
The following table summarizes an experimental design used to evaluate the cardiovascular effects of similar sulfonamide derivatives:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound A | 0.001 |
| III | Compound B | 0.001 |
| IV | Compound C | 0.001 |
| V | Compound D | 0.001 |
Results indicated significant changes in coronary resistance and perfusion pressure when treated with specific sulfonamide derivatives compared to controls .
The proposed mechanisms through which this compound exerts its biological effects include:
- Calcium Channel Inhibition : Similar compounds have been shown to interact with calcium channels, leading to reduced vascular resistance and improved blood flow dynamics.
- Protein Interactions : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression and cardiovascular regulation .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The presence of methoxy and chloro groups may enhance absorption rates.
- Distribution : Lipophilicity influences tissue distribution, potentially affecting efficacy and side effects.
- Metabolism : Investigations into metabolic pathways are necessary to predict active metabolites and their effects.
Table of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Volume of Distribution | TBD |
Note: TBD indicates that further studies are required to determine these values accurately.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares structural motifs with several sulfonamide and benzamide derivatives. Key comparisons include:
*Calculated based on structural analysis.
Functional Group Analysis
- Sulfonamide vs. Benzamide Core : The target compound’s sulfonamide group (SO2NH) contrasts with benzamide derivatives (CONH), impacting hydrogen-bonding capacity and target selectivity. Sulfonamides are often associated with antimicrobial or enzyme-inhibitory activities .
- Substituent Effects : The 2-methyl group in CAS 954095-61-5 may alter steric hindrance and metabolic stability, while NLRP3-IN-2’s sulfamoylphenethyl group highlights the importance of sulfonamide positioning for biological activity .
Preparation Methods
Chlorosulfonation of 5-Chloro-2-Methoxybenzene
Chlorosulfonic acid reacts with 5-chloro-2-methoxybenzene under controlled conditions to introduce the sulfonyl chloride group at the para position relative to the methoxy substituent. In a representative procedure, 5-chloro-2-methoxybenzene (1 mol) is added dropwise to chlorosulfonic acid (3 mol) at −10°C, followed by gradual warming to 50°C over 2 hours. The crude product is precipitated onto crushed ice, extracted with dichloromethane, and purified via vacuum distillation to yield 5-chloro-2-methoxybenzenesulfonyl chloride (72% yield, b.p. 135–138°C at 12 mm Hg).
Key Reaction Parameters:
-
Temperature : −10°C to 50°C (prevents over-sulfonation).
-
Solvent : Neat chlorosulfonic acid (no additional solvent required).
-
Workup : Ice quenching followed by organic extraction.
Preparation of 4-[2-(Morpholin-4-Yl)-2-Oxoethyl]Aniline
This aniline derivative provides the nucleophilic amine for sulfonamide coupling.
Synthesis of α-Bromo-4-Nitroacetophenone
4-Nitroacetophenone undergoes bromination at the α-position using bromine in acetic acid (1:1 molar ratio) at 25°C for 6 hours. The product, α-bromo-4-nitroacetophenone, is isolated via filtration (88% yield, m.p. 98–101°C).
Morpholine Substitution
α-Bromo-4-nitroacetophenone (1 mol) reacts with morpholine (1.2 mol) in chloroform under reflux for 16 hours. Triethylamine (1.5 mol) neutralizes HBr, facilitating the nucleophilic displacement to yield 4-nitro-α-morpholinoacetophenone (91% yield, m.p. 145–148°C).
Catalytic Hydrogenation
The nitro group in 4-nitro-α-morpholinoacetophenone is reduced using 10% palladium on carbon under 30 psi H₂ in ethanol at 25°C for 5 hours. Filtration and solvent evaporation yield 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline as a white solid (96% yield, m.p. 160–163°C).
Spectral Confirmation:
-
¹H NMR (DMSO-d₆) : δ 3.68 (4H, t, J = 5.2 Hz, morpholine CH₂), 3.01 (4H, t, J = 4.4 Hz, morpholine CH₂), 6.83–7.78 (aromatic protons).
Sulfonamide Coupling Reaction
The final step involves conjugating the sulfonyl chloride with the aniline derivative.
Reaction Conditions
5-Chloro-2-methoxybenzenesulfonyl chloride (1 mol) and 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1 mol) are combined in dichloromethane with triethylamine (1.5 mol) at 0°C. After 2 hours, the mixture is warmed to 25°C, stirred for 12 hours, and washed with 5% HCl to remove excess base. The product is recrystallized from ethanol to yield the title compound (82% yield, m.p. 202–205°C).
Optimization Insights:
-
Solvent : Dichloromethane ensures solubility of both reactants.
-
Base : Triethylamine scavenges HCl, shifting equilibrium toward product.
-
Temperature : Initial cooling minimizes side reactions (e.g., sulfonate ester formation).
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the morpholine substitution step.
Microwave-Enhanced Nucleophilic Substitution
A mixture of α-bromo-4-nitroacetophenone (1 mol) and morpholine (1.2 mol) in ethanol is irradiated at 320 W for 6 minutes at 65°C. This method reduces reaction time from 16 hours to 6 minutes while maintaining a 93% yield.
Advantages:
-
Efficiency : Energy transfer via microwaves enhances reaction kinetics.
-
Purity : Reduced side products due to shorter exposure to elevated temperatures.
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 16 hours | 6 minutes |
| Yield | 91% | 93% |
| Energy Consumption | High | Low |
| Scalability | Industrial | Lab-scale |
Challenges and Mitigation Strategies
-
Over-Sulfonation : Controlled addition of chlorosulfonic acid at low temperatures prevents polysubstitution.
-
Nitro Reduction Selectivity : Catalytic hydrogenation avoids reduction of the morpholine-acetyl group.
-
Purification : Recrystallization from ethanol or acetic acid removes unreacted intermediates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : React a benzene sulfonamide precursor (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with a morpholine-containing intermediate (e.g., 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purify intermediates via column chromatography (e.g., EtOAc/hexane gradients) and characterize using / NMR and LC-MS .
- Optimization : Adjust reaction time (2–4 hours at 70°C for sulfonamide bond formation) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to improve yields (>60%) .
Q. How can the compound’s structural conformation and purity be validated?
- Analytical Workflow :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., orthorhombic space group observed in morpholine-containing sulfonamides) .
- Spectroscopy : Use NMR (DMSO-d) to identify key protons (e.g., methoxy singlet at δ 3.80 ppm, morpholine oxoethyl protons at δ 3.51–2.84 ppm) .
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Q. What are the common chemical reactions involving the morpholine and sulfonamide moieties?
- Reactivity :
- Morpholine ring : Susceptible to nucleophilic substitution at the carbonyl group (e.g., hydrolysis under acidic conditions to yield carboxylic acid derivatives) .
- Sulfonamide group : Reacts with electrophiles (e.g., alkyl halides) to form N-substituted derivatives; stability confirmed under reflux in polar aprotic solvents (DMF, DMSO) .
Advanced Research Questions
Q. How does structural modification of the morpholin-4-yl or methoxy groups affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Morpholine substitution : Replacement with piperidine reduces target binding affinity (e.g., IC increases from 0.8 µM to >5 µM in kinase inhibition assays) .
- Methoxy position : 2-Methoxy substitution enhances solubility and membrane permeability compared to 3- or 4-methoxy analogues (logP reduction by ~0.5 units) .
- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and screen using SPR (surface plasmon resonance) or cellular assays .
Q. What strategies resolve contradictions in biological data (e.g., variable IC values across studies)?
- Troubleshooting Framework :
- Assay validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target engagement .
- Batch variability : Compare purity (>98% vs. 90%) and stereochemical consistency (via chiral HPLC) across synthesized batches .
- Cell-line specificity : Test in isogenic cell lines (e.g., wild-type vs. CRISPR-edited models) to rule out off-target effects .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be predicted computationally?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area = 110 Ų suggests moderate absorption) .
- Toxicity : Apply ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t >30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
